![molecular formula C14H15ClN4O3S B12641947 Methyl 8-chloro-4-methylsulfanyl-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12641947.png)
Methyl 8-chloro-4-methylsulfanyl-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 8-chloro-4-methylsulfanyl-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate is a complex organic compound belonging to the pyrido[3,2-d]pyrimidine family This compound is characterized by its unique structure, which includes a chloro group, a methylsulfanyl group, and a morpholinyl group attached to a pyrido[3,2-d]pyrimidine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 8-chloro-4-methylsulfanyl-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrido[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors, such as 5-acetyl-4-aminopyrimidines, under reflux conditions with methanol sodium (MeONa) in butanol (BuOH) to form pyrido[3,2-d]pyrimidin-5-one derivatives.
Introduction of Functional Groups: The chloro, methylsulfanyl, and morpholinyl groups are introduced through subsequent reactions involving chlorination, thiolation, and morpholine substitution, respectively.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
化学反応の分析
Types of Reactions
Methyl 8-chloro-4-methylsulfanyl-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: m-Chloroperbenzoic acid for oxidation reactions.
Nucleophiles: Amines and thiols for substitution reactions.
Solvents: Methanol, butanol, and xylene for various reaction steps.
Major Products
Sulfoxide and Sulfone Derivatives: Formed through oxidation of the methylsulfanyl group.
Substituted Derivatives: Formed through nucleophilic substitution of the chloro group.
Fused Heterocyclic Systems: Formed through cyclization reactions.
科学的研究の応用
Methyl 8-chloro-4-methylsulfanyl-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate has several scientific research applications, including:
作用機序
The mechanism of action of methyl 8-chloro-4-methylsulfanyl-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. For example, derivatives of pyrido[3,2-d]pyrimidine have been shown to inhibit protein tyrosine kinases and cyclin-dependent kinases, which are involved in cell proliferation and cancer progression .
類似化合物との比較
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: These compounds share a similar core structure and exhibit various biological activities, such as antiproliferative and antimicrobial properties.
Pyrido[2,3-d]pyrimidin-7-ones: These derivatives also share a similar core structure and are known for their potential as enzyme inhibitors.
Uniqueness
Methyl 8-chloro-4-methylsulfanyl-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate is unique due to the presence of the chloro, methylsulfanyl, and morpholinyl groups, which contribute to its distinct chemical reactivity and potential applications. The combination of these functional groups with the pyrido[3,2-d]pyrimidine core enhances its versatility and makes it a valuable compound for scientific research.
特性
分子式 |
C14H15ClN4O3S |
|---|---|
分子量 |
354.8 g/mol |
IUPAC名 |
methyl 8-chloro-4-methylsulfanyl-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C14H15ClN4O3S/c1-21-13(20)9-7-8(15)10-11(16-9)12(23-2)18-14(17-10)19-3-5-22-6-4-19/h7H,3-6H2,1-2H3 |
InChIキー |
CMADSDSDPPWGTL-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=NC2=C(C(=C1)Cl)N=C(N=C2SC)N3CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


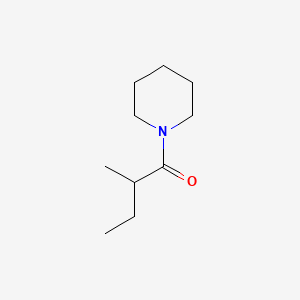
![(2S)-4-[(4-Methoxyphenyl)methyl]-2-(4-nitrophenyl)morpholine](/img/structure/B12641869.png)
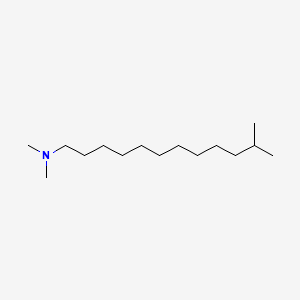
![N-(2-aminoethyl)-3-[1-(4-chloro-2-fluoro-3-phenoxyphenyl)propylamino]butanamide](/img/structure/B12641880.png)
![1-Naphthalenol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-(2-propen-1-yl)-](/img/structure/B12641887.png)
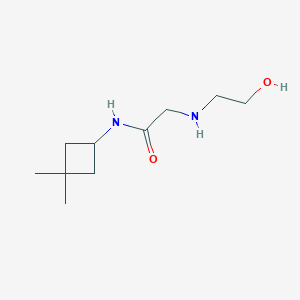

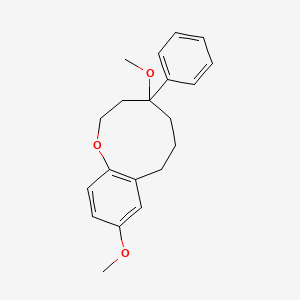
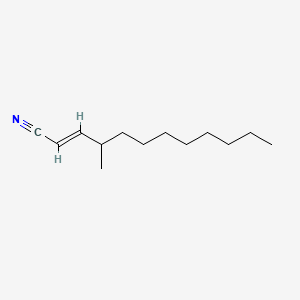
![1-{5-[(4-Fluorophenyl)methyl]furan-2-yl}-3-hydroxy-3-[1-(2-methoxypropan-2-yl)-1H-1,2,4-triazol-3-yl]prop-2-en-1-one](/img/structure/B12641905.png)
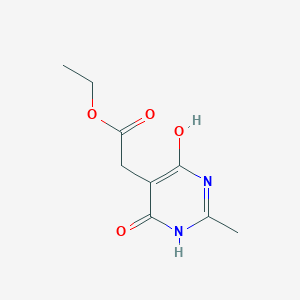
![benzenesulfonic acid;4-[(2S)-4-ethylmorpholin-2-yl]phenol](/img/structure/B12641908.png)


